

potential off-target effects of GSK3368715 hydrochloride

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Compound of Interest

Compound Name: GSK3368715 hydrochloride

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Technical Support Center: GSK3368715 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing **GSK3368715 hydrochloride** in their experiments. The following sections address frequently asked questions and potential issues related to the compound's on- and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is GSK3368715 hydrochloride and what are its primary targets?

GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[3] Its primary targets are the enzymes responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, which play a crucial role in regulating gene expression, RNA splicing, and DNA repair.[4] The primary intended targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[5]

Q2: What is the reported potency of GSK3368715 against its target enzymes?



The inhibitory activity of GSK3368715 has been determined against a panel of PRMT enzymes. The half-maximal inhibitory concentrations (IC50) and apparent inhibition constants (Ki app) are summarized below.

Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs

Target	IC50 (nM)	Ki app (nM)	
PRMT1	3.1	1.5	
PRMT3	162	48	
PRMT4	38	1148	
PRMT6	4.7	5.7	
PRMT8	39	1.7	

Data sourced from MedchemExpress and Cayman Chemical.[3][6]

Q3: How selective is GSK3368715 for Type I PRMTs?

GSK3368715 has demonstrated selectivity for Type I PRMTs over Type II and Type III PRMTs.

Table 2: Selectivity of GSK3368715 against other PRMTs

Target	IC50 (nM)
PRMT5	>20,408
PRMT7	>40,000
PRMT9	>15,000

Data sourced from Cayman Chemical.[6]

Furthermore, GSK3368715 was found to be selective against a panel of 20 other methyltransferases and a panel of ion channels, receptors, and transporters when tested at a concentration of 10 μ M.[6] However, specific data on the inhibition of individual members of these panels are not publicly available.



Q4: What are the known clinical side effects of GSK3368715?

A Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[7][8] Dose-limiting toxicities were also observed.

Table 3: Clinically Observed Adverse Events of GSK3368715

Adverse Event Category	Specific Events	Dose	Incidence
Dose-Limiting Toxicities	Aortic thrombosis, Atrial fibrillation, Decreased platelet count	200 mg	25% (3/12 patients)
Thromboembolic Events	Grade 3 events, Grade 5 pulmonary embolism	All dose groups	29% (9/31 patients)
Most Frequent Treatment-Emergent Adverse Events	Nausea, Anemia, Fatigue	All dose groups	29%, 29%, and 26% respectively

Data from a Phase 1 study (NCT03666988).[7][8]

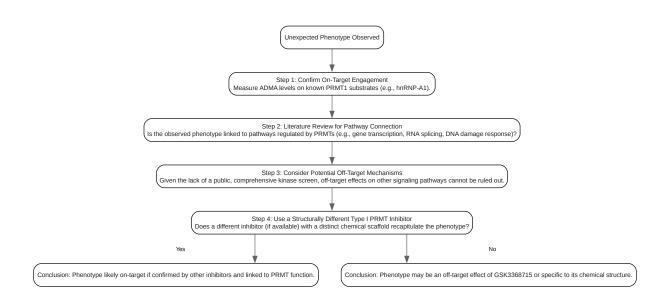
Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be related to the on-target or potential off-target effects of GSK3368715.

Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?

If you observe a cellular phenotype that is not readily explained by the inhibition of Type I PRMTs, consider the following troubleshooting steps.





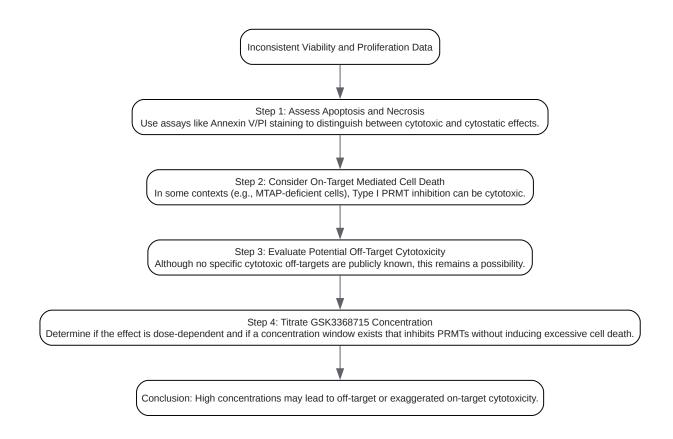
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Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: Cell Viability Changes Are Inconsistent with Proliferation Data.

You might observe a decrease in cell viability (e.g., by MTT assay) that doesn't correlate with changes in cell cycle or proliferation markers.





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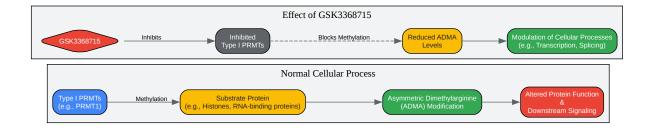
Caption: Investigating discrepancies in cell viability data.

Signaling Pathways and Experimental Protocols

On-Target Signaling Pathway: Inhibition of PRMT1-Mediated Methylation

GSK3368715 inhibits the catalytic activity of Type I PRMTs, leading to a global reduction in asymmetric dimethylarginine (ADMA) levels on substrate proteins. This alters downstream cellular processes.





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Caption: On-target mechanism of GSK3368715 action.

Experimental Protocol: Western Blot for ADMA Levels

This protocol provides a general method for assessing the on-target activity of GSK3368715 by measuring global ADMA levels.

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of GSK3368715 hydrochloride or DMSO vehicle control for 24-72 hours.
- Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine
 (ADMA) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the ADMA signal to a loading control (e.g., β-actin or GAPDH).

Disclaimer: This information is intended for research use only. The off-target profile of **GSK3368715 hydrochloride** has not been exhaustively characterized in the public domain. Researchers should interpret their results with caution and consider the possibility of uncharacterized off-target effects.

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